molecular formula C8H9ClF3N B3168438 N-(2,2,2-trifluoroethyl)aniline hydrochloride CAS No. 929286-62-4

N-(2,2,2-trifluoroethyl)aniline hydrochloride

Cat. No.: B3168438
CAS No.: 929286-62-4
M. Wt: 211.61 g/mol
InChI Key: SZBQCJLKOQCTRW-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)aniline hydrochloride is an organic compound that features a trifluoroethyl group attached to an aniline moiety. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in various fields of research and industry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,2-trifluoroethyl)aniline hydrochloride can be synthesized through the N-trifluoroethylation of aniline. One common method involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution. This one-pot N–H insertion reaction proceeds via cascade diazotization and N-trifluoroethylation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available primary amines and secondary anilines as starting materials, ensuring high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different derivatives of the original compound .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the unique properties imparted by the trifluoroethyl group.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality.

    N-(2,2,2-trifluoroethyl)acetamide: Another compound featuring the trifluoroethyl group but with different chemical properties.

Uniqueness

N-(2,2,2-trifluoroethyl)aniline hydrochloride is unique due to its combination of the trifluoroethyl group and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQCJLKOQCTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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